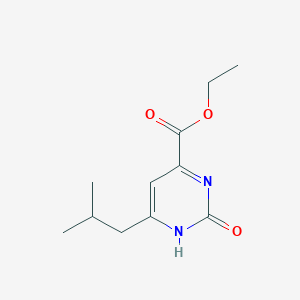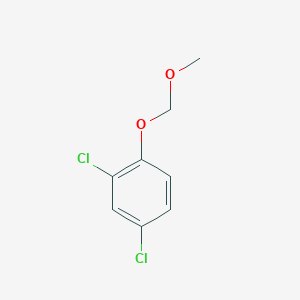
zinc;hexane;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc hexane bromide, with the chemical formula Zn(C6H14)Br2, is a coordination compound. It exists in two crystal structures: hexagonal and tetragonal. In the hexagonal structure, zinc occupies octahedral sites between layers of bromine atoms, while in the tetragonal structure, it is tetrahedrally coordinated. The compound can form dihydrate and trihydrate, with melting points of 37°C and -5°C, respectively. Above 40°C, the anhydrous salt coexists with its aqueous solution .
Vorbereitungsmethoden
Synthetic Routes: Zinc hexane bromide can be synthesized through various methods:
Precipitation from Solution: It precipitates from a 75°C water solution.
Reduction of Zinc in Hydrogen Atmosphere: Heating it in hydrogen gas leads to zinc reduction.
Reaction with Alkali Metals: It reacts vigorously with hot alkali metals.
Oxidation by Oxygen: At red-hot temperatures, oxygen converts it to bromine oxide.
Fluorination: Fluorine transforms it into zinc fluoride.
Analyse Chemischer Reaktionen
Zinc hexane bromide undergoes several reactions:
Reduction: It can be reduced back to zinc in a hydrogen atmosphere.
Alkali Metal Reaction: Reacts violently with hot alkali metals.
Oxidation: Oxygen converts it to bromine oxide at high temperatures.
Fluorination: Fluorine converts it to zinc fluoride.
Wissenschaftliche Forschungsanwendungen
Zinc hexane bromide finds applications in:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its biological activity.
Medicine: Studied for potential therapeutic effects.
Industry: Utilized in various industrial processes.
Wirkmechanismus
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate specific details.
Vergleich Mit ähnlichen Verbindungen
Zinc hexane bromide stands out due to its unique crystal structures and reactivity. Similar compounds include other zinc halides (e.g., zinc chloride, zinc iodide) and related coordination complexes.
Remember that this information is based on existing knowledge, and ongoing research may reveal additional insights into zinc hexane bromide’s properties and applications
Eigenschaften
Molekularformel |
C6H13BrZn |
|---|---|
Molekulargewicht |
230.5 g/mol |
IUPAC-Name |
zinc;hexane;bromide |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
OQVKRKNQBLNDDQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[CH-]C.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)




![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)

![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)
![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)


